4-[4-(Hydroxymethyl)piperidin-1-yl]benzaldehyde CAS number
4-[4-(Hydroxymethyl)piperidin-1-yl]benzaldehyde CAS number
An In-depth Technical Guide to 4-[4-(Hydroxymethyl)piperidin-1-yl]benzaldehyde
Abstract
4-[4-(Hydroxymethyl)piperidin-1-yl]benzaldehyde (CAS No. 683772-13-6) is a bifunctional organic compound of increasing interest to the fields of medicinal chemistry and drug discovery. Featuring a reactive benzaldehyde group and a piperidine scaffold appended with a primary alcohol, this molecule serves as a versatile building block for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, a proposed, field-proven synthesis protocol, and an exploration of its potential applications as a key intermediate in the development of novel therapeutics. Due to the limited publicly available data on this specific molecule, this whitepaper will leverage data from structurally analogous compounds, particularly 4-(Piperidin-1-yl)benzaldehyde, to provide scientifically grounded insights and protocols.
Introduction and Molecular Overview
4-[4-(Hydroxymethyl)piperidin-1-yl]benzaldehyde is a substituted aromatic aldehyde. Its structure is characterized by a central benzaldehyde ring where the para-position is substituted with a piperidin-1-yl group. Crucially, this piperidine ring itself is substituted at its 4-position with a hydroxymethyl (-CH2OH) group. This unique combination of three key functional groups—the aldehyde, the tertiary amine within the piperidine ring, and the primary alcohol—makes it a highly valuable synthon.
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The Aldehyde Group: Serves as a versatile handle for reactions such as reductive amination, Wittig reactions, and the formation of Schiff bases, enabling elongation and diversification of the molecular structure.
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The Piperidine Scaffold: A privileged structure in medicinal chemistry, the piperidine ring is a common motif in a vast array of pharmaceuticals due to its ability to improve physicochemical properties like solubility and to interact with biological targets.[1]
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The Hydroxymethyl Group: Provides an additional site for modification, such as esterification, etherification, or oxidation to a carboxylic acid, allowing for the introduction of further diversity and tuning of pharmacokinetic properties.
The CAS number for this compound is 683772-13-6 . It is also known by the synonyms 1-(4-Formylphenyl)-4-(hydroxymethyl)piperidine and [1-(4-Formylphenyl)piperidin-4-yl]methanol.[2]
// Define nodes for atoms with positions C1 [label="C", pos="0,0!"]; C2 [label="C", pos="1.2,0.7!"]; C3 [label="C", pos="2.4,0!"]; C4 [label="C", pos="2.4,-1.4!"]; C5 [label="C", pos="1.2,-2.1!"]; C6 [label="C", pos="0,-1.4!"]; N1 [label="N", pos="-1.3,-0.7!"]; C7 [label="C", pos="-2.5,0!"]; C8 [label="C", pos="-3.7,-0.7!"]; C9 [label="C", pos="-3.7,-2.1!"]; C10 [label="C", pos="-2.5,-2.8!"]; C11 [label="C", pos="-1.3,-2.1!"]; C12 [label="C", pos="-5.0,-2.8!"]; O1 [label="O", pos="-6.2,-2.1!"]; H1 [label="H", pos="-6.2,-1.4!"]; C13 [label="C", pos="3.6,0.7!"]; H2 [label="H", pos="4.2,0.3!"]; O2 [label="O", pos="3.6,1.8!"];
// Benzene Ring C1 -- C2 [label=""]; C2 -- C3 [label=""]; C3 -- C4 [label=""]; C4 -- C5 [label=""]; C5 -- C6 [label=""]; C6 -- C1 [label=""]; // Aldehyde Group C3 -- C13 [label=""]; C13 -- O2 [label=""]; C13 -- H2 [label=""]; // Piperidine Ring C1 -- N1 [label=""]; N1 -- C7 [label=""]; C7 -- C8 [label=""]; C8 -- C9 [label=""]; C9 -- C10 [label=""]; C10 -- C11 [label=""]; C11 -- N1 [label=""]; // Hydroxymethyl Group C9 -- C12 [label=""]; C12 -- O1 [label=""]; O1 -- H1 [label=""];
// Add labels for functional groups label_aldehyde [label="Benzaldehyde Moiety", pos="2.0,1.5!", fontcolor="#34A853"]; label_piperidine [label="Piperidine Scaffold", pos="-2.5,-3.8!", fontcolor="#EA4335"]; label_hydroxymethyl [label="Hydroxymethyl Group", pos="-6.0,-3.5!", fontcolor="#4285F4"]; }
Figure 1: Chemical Structure of 4-[4-(Hydroxymethyl)piperidin-1-yl]benzaldehydePhysicochemical Properties
A summary of the key physicochemical properties is essential for experimental design, including reaction setup, purification, and formulation.
| Property | Value | Source |
| CAS Number | 683772-13-6 | Apollo Scientific[2] |
| Molecular Formula | C₁₃H₁₇NO₂ | Calculated |
| Molecular Weight | 219.28 g/mol | Calculated |
| Appearance | Solid (form may vary) | General |
| Melting Point | Data not available | - |
| Boiling Point | Data not available | - |
| SMILES | O=Cc1ccc(cc1)N1CCC(CO)CC1 | - |
| InChI Key | Data not available | - |
For comparative purposes, the well-documented analogue 4-(Piperidin-1-yl)benzaldehyde (CAS 10338-57-5) , which lacks the hydroxymethyl group, typically presents as a yellow solid with a melting point of 61-64 °C and a boiling point of approximately 344.3 °C at 760 mmHg.[3][4]
Synthesis Protocol: A Mechanistic Approach
While specific literature detailing the synthesis of 4-[4-(Hydroxymethyl)piperidin-1-yl]benzaldehyde is not widely published, a robust and high-yield synthesis can be reliably designed based on established methodologies for analogous structures. The most logical and field-proven approach is a nucleophilic aromatic substitution (SₙAr) reaction.
This strategy leverages the reaction between an activated aryl halide, 4-fluorobenzaldehyde, and the nucleophilic secondary amine of 4-(hydroxymethyl)piperidine. The fluorine atom is an excellent leaving group, and the electron-withdrawing effect of the para-aldehyde group activates the aromatic ring toward nucleophilic attack.
// Reactants Reactant1 [label="4-(Hydroxymethyl)piperidine\n(Nucleophile)"]; Reactant2 [label="4-Fluorobenzaldehyde\n(Electrophile)"];
// Reaction Conditions Conditions [label="K₂CO₃ (Base)\nDMF (Solvent)\nHeat (e.g., 80-100°C)", shape=ellipse, fillcolor="#FFFFFF"];
// Process Steps ReactionVessel [label="Combine reactants and conditions\nin a sealed reaction vessel."]; Reflux [label="Heat mixture under reflux\nfor 12-24 hours.\nMonitor via TLC."]; Workup [label="Cool, quench with water,\nand extract with an\norganic solvent (e.g., Ethyl Acetate)."]; Purification [label="Dry organic layer, concentrate,\nand purify via column\nchromatography."];
// Product Product [label="4-[4-(Hydroxymethyl)piperidin-1-yl]benzaldehyde\n(Final Product)", fillcolor="#E8F0FE", fontcolor="#4285F4"];
// Workflow {Reactant1, Reactant2} -> ReactionVessel; Conditions -> ReactionVessel; ReactionVessel -> Reflux; Reflux -> Workup; Workup -> Purification; Purification -> Product; }
Figure 2: Proposed Synthesis WorkflowDetailed Step-by-Step Methodology
Materials:
-
4-(Hydroxymethyl)piperidine (1.0 eq)
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4-Fluorobenzaldehyde (1.0-1.1 eq)
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Anhydrous Potassium Carbonate (K₂CO₃) (2.0-3.0 eq)
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Anhydrous Dimethylformamide (DMF)
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Ethyl Acetate (EtOAc)
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Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
-
Hexanes/Ethyl Acetate solvent system
Protocol:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-(hydroxymethyl)piperidine (1.0 eq) and anhydrous potassium carbonate (2.5 eq).
-
Solvent Addition: Add anhydrous DMF to the flask under an inert atmosphere (e.g., Nitrogen or Argon) to create a solution with a concentration of approximately 0.2-0.5 M with respect to the limiting reagent.
-
Expert Insight: DMF is an ideal solvent for this SₙAr reaction. Its high boiling point allows for elevated reaction temperatures, and its polar aprotic nature effectively solvates the potassium cation, increasing the nucleophilicity of the piperidine nitrogen and the efficacy of the carbonate base.
-
-
Reagent Addition: Add 4-fluorobenzaldehyde (1.05 eq) to the stirring suspension.
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Reaction Execution: Heat the reaction mixture to 80-100 °C and allow it to stir vigorously for 12-24 hours.
-
Trustworthiness Check: The reaction progress should be monitored periodically by Thin Layer Chromatography (TLC) until the starting material (4-fluorobenzaldehyde) is consumed.
-
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing deionized water.
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Extraction: Extract the aqueous layer three times with ethyl acetate.
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Expert Insight: The product is significantly more soluble in ethyl acetate than in water. The water quench serves to dissolve the inorganic salts (K₂CO₃, KF) and the DMF, facilitating the transfer of the organic product into the ethyl acetate layer.
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Washing: Combine the organic layers and wash sequentially with deionized water (2x) and then with brine (1x). The brine wash helps to remove residual water from the organic layer.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
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Purification: The resulting crude residue should be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure 4-[4-(Hydroxymethyl)piperidin-1-yl]benzaldehyde.
Applications in Research and Drug Development
The true value of 4-[4-(Hydroxymethyl)piperidin-1-yl]benzaldehyde lies in its role as a versatile intermediate. Its structural analogue, 4-(piperidin-1-yl)benzaldehyde, is a documented reactant for the synthesis of various biologically active molecules, including:
The presence of the additional hydroxymethyl group on the target compound significantly expands its synthetic utility. This functional group acts as a key point for further derivatization, enabling the construction of compound libraries for high-throughput screening.
// Core Scaffold Core [label=" 4-[4-(Hydroxymethyl)piperidin-1-yl]benzaldehyde | Aldehyde Group | Piperidine Core | Hydroxymethyl Group", fillcolor="#E8F0FE", fontcolor="#4285F4"];
// Derivatization Pathways node [fillcolor="#FFFFFF"]; ReductiveAmination [label="Reductive Amination"]; Wittig [label="Wittig Olefination"]; Esterification [label="Esterification / Etherification"]; Oxidation [label="Oxidation"];
// Resulting Scaffolds / Target Classes node [shape=ellipse, style=filled, fillcolor="#E6F4EA", fontcolor="#34A853"]; KinaseInhibitors [label="Kinase Inhibitors"]; GPCR_Ligands [label="GPCR Ligands"]; IonChannelMod [label="Ion Channel Modulators"]; CNS_Agents [label="CNS Agents"]; Antibacterials [label="Antibacterial Agents"];
// Connections Core:f1 -> ReductiveAmination; Core:f1 -> Wittig; Core:f3 -> Esterification; Core:f3 -> Oxidation;
ReductiveAmination -> {GPCR_Ligands, CNS_Agents}; Wittig -> {KinaseInhibitors, Antibacterials}; Esterification -> {GPCR_Ligands, IonChannelMod}; Oxidation -> KinaseInhibitors; }
Figure 3: Potential Derivatization Pathways in Drug DiscoveryPotential Synthetic Pathways for Drug Candidates:
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Via the Aldehyde: The aldehyde can undergo reductive amination with various primary or secondary amines to introduce new substituents, a common strategy for building ligands that target G-protein coupled receptors (GPCRs) or ion channels.
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Via the Hydroxymethyl Group: The alcohol can be acylated to form esters or alkylated to form ethers, providing a means to modify lipophilicity and introduce groups that can form additional interactions (e.g., hydrogen bonds) with a biological target. Furthermore, it can be oxidized to a carboxylic acid, a common isostere for phosphate groups in kinase inhibitors.
This dual functionality makes the compound an ideal scaffold for generating diverse chemical libraries aimed at discovering new hits in drug development campaigns, particularly in oncology and neuroscience.[6]
Safety, Handling, and Storage
As a research chemical, 4-[4-(Hydroxymethyl)piperidin-1-yl]benzaldehyde must be handled with appropriate care in a controlled laboratory environment.
Hazard Identification: Based on supplier safety data, this compound is classified as:
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Harmful if swallowed, in contact with skin, or if inhaled.[2]
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Causes skin irritation and serious eye irritation.[2]
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May cause respiratory irritation.[2]
Recommended Handling Procedures:
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Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[7]
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Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield.[7][8]
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Hygiene: Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[9][10]
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Spill Response: In case of a spill, avoid generating dust. Sweep up the solid material, place it in a sealed container for disposal, and clean the area thoroughly.[9]
Storage:
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Store in a tightly closed container in a dry, cool, and well-ventilated place.[7]
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Keep away from incompatible materials such as strong oxidizing agents and strong acids.[10]
Conclusion
4-[4-(Hydroxymethyl)piperidin-1-yl]benzaldehyde is a high-value chemical intermediate with significant potential for researchers in drug discovery and synthetic organic chemistry. While detailed characterization data remains sparse in public literature, its molecular architecture allows for the rational design of robust synthesis protocols based on well-established chemical principles. Its three distinct functional groups provide a triad of reactive sites for building molecular complexity, positioning it as a powerful scaffold for the development of next-generation therapeutics. This guide provides the foundational knowledge required for its synthesis, safe handling, and strategic application in advanced research programs.
References
-
Synerzine. SAFETY DATA SHEET Benzaldehyde, 4-hydroxy-. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Chemical Properties and Synthesis of 4-(Piperidin-1-yl)benzaldehyde. [Link]
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Cheméo. Chemical Properties of Benzaldehyde (CAS 100-52-7). [Link]
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Arayne, M. S., et al. (2014). Synthesis and Characterization of α,α-Dimethyl-4-[1-Hydroxy-4-[4-(Hydroxyldiphenyl- Methyl)-1-Piperidinyl]Butyl] Benzeneacetic Acid Metal Complexes of Biological Interest. Modern Chemistry & Applications. [Link]
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White Rose eTheses Online. SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. [Link]
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DTIC. Piperidine Synthesis. [Link]
- Google Patents. US20040171837A1 - Method for preparing 4-amino-4-phenylpiperidines.
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Molecules. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]
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NIST. 1-Piperidinecarboxaldehyde. [Link]
- Google Patents. CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde.
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